N-cyclopropyl-5-iodopyridin-2-amine
Overview
Description
N-cyclopropyl-5-iodopyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and an amine group at the 2-position The cyclopropyl group is attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-iodopyridin-2-amine typically involves the cyclopropylation of 5-iodopyridin-2-amine. One common method is the reaction of 5-iodopyridin-2-amine with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-cyclopropyl-5-iodopyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-iodopyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its pyridine and cyclopropyl groups. The iodine atom can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodopyridine: Similar structure but lacks the cyclopropyl group.
5-Iodo-2-pyridinamine: Another similar compound without the cyclopropyl substitution.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring.
Uniqueness
N-cyclopropyl-5-iodopyridin-2-amine is unique due to the combination of the cyclopropyl group and the iodine-substituted pyridine ring. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Biological Activity
N-Cyclopropyl-5-iodopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclopropyl group and an iodine atom. The unique structural attributes of this compound may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The iodine atom can facilitate nucleophilic substitution reactions, enhancing the compound's ability to bind to active sites on proteins, thereby modulating their activity. This characteristic makes it a candidate for drug development, especially in the context of kinase inhibitors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially through the inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial Properties : There is emerging evidence that it may possess antimicrobial activity, although further studies are needed to confirm this effect and elucidate the underlying mechanisms.
Data Table: Biological Activities
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Case Study 1 : A study on a related iodinated pyridine compound demonstrated significant anticancer activity against multiple cancer cell lines (IC50 values ranging from 0.1 µM to 0.06 µM) .
- Case Study 2 : Research involving similar compounds indicated promising results in enzyme inhibition, particularly targeting kinases associated with cancer progression .
- Case Study 3 : A comparative analysis highlighted the unique binding affinity of compounds with cyclopropyl substitutions, suggesting enhanced therapeutic potential due to their distinct molecular interactions .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
Compound | Structural Differences | Biological Activity |
---|---|---|
5-Bromo-3-iodopyridin-2-amine | Bromine instead of cyclopropyl group | Moderate anticancer activity |
2-Amino-5-iodopyridine | Lacks cyclopropyl group | Limited kinase inhibition |
N-Cyclobutyl-5-iodopyridin-2-amine | Cyclobutyl instead of cyclopropyl | Variable anticancer effects |
Properties
IUPAC Name |
N-cyclopropyl-5-iodopyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQEGGHOTTYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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